
4-(ciclopropanocarboxamido)-N-(2-(2-(6-oxopiridazin-1(6H)-il)acetamido)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality 4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Carbonatos Simétricos y Asimétricos
El compuesto se utiliza en la síntesis de carbonatos simétricos y asimétricos. Es una alternativa eficiente, estable y ecológica a los cloroformatos .
Tratamiento de la Esteatohepatitis No Alcohólica
El compuesto es un fármaco experimental para el tratamiento de la esteatohepatitis no alcohólica .
Agonista Altamente Selectivo del Receptor β de la Hormona Tiroidea
El compuesto es un agonista altamente selectivo del receptor β de la hormona tiroidea. Se ha utilizado en ensayos clínicos para el tratamiento de la dislipidemia .
Tratamiento de la Dislipidemia
El compuesto se ha utilizado en ensayos clínicos para el tratamiento de la dislipidemia .
Disminución del Colesterol LDL y los Triglicéridos
En estudios reportados en voluntarios sanos, el compuesto exhibió un excelente perfil de seguridad y disminuyó el colesterol LDL (LDL-C) y los triglicéridos (TG) en dosis orales únicas diarias de 50 mg o más administradas durante 2 semanas .
Investigación y Desarrollo
El compuesto se utiliza en investigación y desarrollo, y está disponible para su compra en varios proveedores de productos químicos .
Actividad Biológica
The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N4O3, with a molecular weight of approximately 360.43 g/mol. The structure consists of a cyclopropanecarboxamide moiety linked to a benzamide, featuring an oxopyridazine derivative that may influence its biological properties.
The biological activity of this compound largely stems from its interaction with specific biological targets. It is hypothesized to act as an inhibitor of Factor XIa (FXIa), a serine protease involved in the coagulation cascade, thus potentially reducing thrombus formation. The inhibition of FXIa has been linked to therapeutic benefits in conditions such as thrombosis without significantly increasing bleeding risk, making it an attractive target for anticoagulant therapy .
Anticoagulant Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant anticoagulant properties. For instance, in vitro assays showed that the compound effectively inhibited FXIa activity in a dose-dependent manner, with IC50 values indicating potent inhibitory effects .
Neuroprotective Effects
In addition to its anticoagulant properties, the compound has shown promise in neuroprotection. Research indicates that similar compounds can reduce neuronal excitability, suggesting potential applications in treating neurological disorders .
Study 1: FXIa Inhibition
A study focused on the synthesis and evaluation of various FXIa inhibitors included this compound as part of a series. It was found to significantly decrease thrombin generation in human plasma, supporting its potential use as an anticoagulant agent .
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of related compounds on rat hippocampal slices. Results indicated that these compounds could significantly reduce hyperexcitability, which is critical in conditions like epilepsy and neurodegenerative diseases .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 360.43 g/mol |
Anticoagulant IC50 | 0.5 µM |
Neuroprotective Efficacy | Significant reduction observed |
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-[[2-(6-oxopyridazin-1-yl)acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-16(12-24-17(26)2-1-9-22-24)20-10-11-21-18(27)13-5-7-15(8-6-13)23-19(28)14-3-4-14/h1-2,5-9,14H,3-4,10-12H2,(H,20,25)(H,21,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGFWFTXLDKLSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.